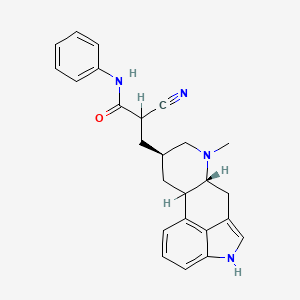
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide: is a complex organic compound with the molecular formula C23H26N4O. It is known for its unique structure, which includes an ergoline backbone, a cyano group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ergoline Backbone: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Formation of the Propanamide Moiety: This is achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or nitriles
Scientific Research Applications
Chemistry: In chemistry, alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activities and protein-ligand interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
- alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Vinyl Chloride
- Other Ergoline Derivatives
Comparison: Compared to other ergoline derivatives, this compound is unique due to the presence of the cyano group and the propanamide moiety. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo a wide range of chemical reactions and its potential therapeutic applications .
Properties
CAS No. |
74627-30-8 |
|---|---|
Molecular Formula |
C25H26N4O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyano-N-phenylpropanamide |
InChI |
InChI=1S/C25H26N4O/c1-29-15-16(10-17(13-26)25(30)28-19-6-3-2-4-7-19)11-21-20-8-5-9-22-24(20)18(14-27-22)12-23(21)29/h2-9,14,16-17,21,23,27H,10-12,15H2,1H3,(H,28,30)/t16-,17?,21?,23-/m1/s1 |
InChI Key |
AYRDUEDQHCHKII-MZZQMFSYSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















